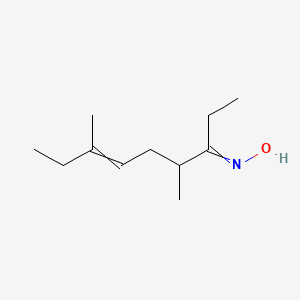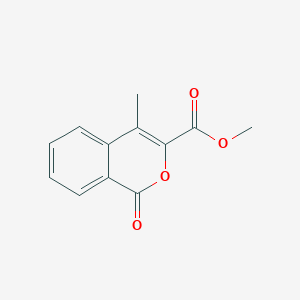![molecular formula C21H10Br2N2O3 B14397771 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione CAS No. 88191-99-5](/img/structure/B14397771.png)
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product .
化学反应分析
Types of Reactions
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and various substituted acridines, depending on the specific reagents and conditions used .
科学研究应用
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit DNA replication and transcription, leading to cell death in cancer cells. The compound also targets specific enzymes involved in bacterial cell wall synthesis, making it effective against certain bacterial infections .
相似化合物的比较
Similar Compounds
Acridine: A parent compound with similar DNA intercalating properties.
Proflavine: An acridine derivative used as an antiseptic and antibacterial agent.
Amsacrine: An anticancer drug that intercalates DNA and inhibits topoisomerase II.
Uniqueness
6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione is unique due to its specific bromine and amino substitutions, which enhance its biological activity and specificity compared to other acridine derivatives .
属性
CAS 编号 |
88191-99-5 |
|---|---|
分子式 |
C21H10Br2N2O3 |
分子量 |
498.1 g/mol |
IUPAC 名称 |
6-amino-10,12-dibromo-13H-naphtho[2,3-c]acridine-5,8,14-trione |
InChI |
InChI=1S/C21H10Br2N2O3/c22-8-5-11-17(13(23)6-8)25-18-12(19(11)26)7-14(24)15-16(18)21(28)10-4-2-1-3-9(10)20(15)27/h1-7H,24H2,(H,25,26) |
InChI 键 |
MFBBMLNSRHLSFR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=C4C(=C3C2=O)NC5=C(C4=O)C=C(C=C5Br)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


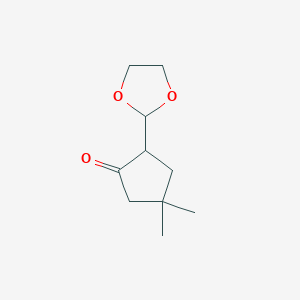

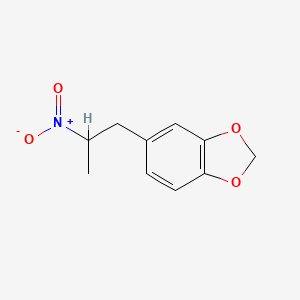
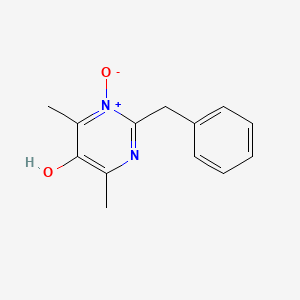
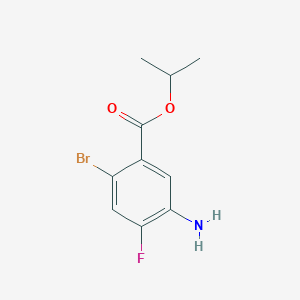

![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)
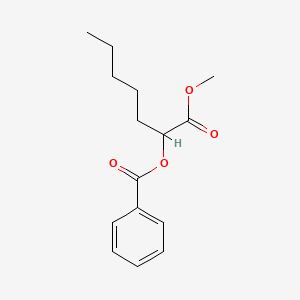
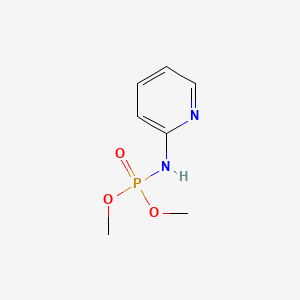
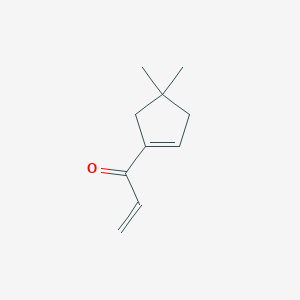
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
